molecular formula C23H27NO7 B1206116 4-(Hydroxymethyl)colchicine CAS No. 3986-03-6

4-(Hydroxymethyl)colchicine

Cat. No.: B1206116
CAS No.: 3986-03-6
M. Wt: 429.5 g/mol
InChI Key: XOAUTVKFAKCYKZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)colchicine is a chemically modified analog of the natural alkaloid colchicine, specifically designed for advanced research applications. This compound is synthesized through electrophilic aromatic substitution at the C-4 position of colchicine's A-ring, introducing a hydroxymethyl group (-CH2OH) that alters its physicochemical properties and biological activity profile . Like its parent compound, it functions as a tubulin-binding agent, interacting with the colchicine binding site at the α/β-tubulin interface to inhibit microtubule polymerization . This disruption of microtubule dynamics interferes with critical cellular processes including mitotic spindle formation, intracellular transport, and cell division, making it a valuable tool for investigating cell cycle mechanisms and cytoskeletal functions . Its primary research value lies in its demonstrated antiproliferative activity, with studies showing efficacy against human cancer cell lines such as HL-60, underscoring its utility in oncology research and the development of novel anti-mitotic agents . The structural modification at the C-4 position is a key strategy in medicinal chemistry to optimize the therapeutic index of colchicine, potentially altering its pharmacokinetics, binding affinity, and selectivity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3986-03-6

Molecular Formula

C23H27NO7

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(7S)-4-(hydroxymethyl)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C23H27NO7/c1-12(26)24-17-8-6-14-16(11-25)21(29-3)23(31-5)22(30-4)20(14)13-7-9-19(28-2)18(27)10-15(13)17/h7,9-10,17,25H,6,8,11H2,1-5H3,(H,24,26)/t17-/m0/s1

InChI Key

XOAUTVKFAKCYKZ-KRWDZBQOSA-N

SMILES

CC(=O)NC1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)CO

Isomeric SMILES

CC(=O)N[C@H]1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)CO

Canonical SMILES

CC(=O)NC1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)CO

Other CAS No.

3986-03-6

Synonyms

4-(hydroxymethyl)colchicine
4-HMCLC

Origin of Product

United States

Synthetic Strategies for 4 Hydroxymethyl Colchicine and Structural Analogues

Direct Chemical Derivatization of Colchicine (B1669291) to Yield 4-(Hydroxymethyl)colchicine

The direct conversion of colchicine to its 4-(hydroxymethyl) derivative represents a targeted modification of the A-ring of the colchicine scaffold. This approach leverages the inherent reactivity of the colchicine molecule to introduce a new functional group.

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. qu.edu.qa The C-4 position on the A-ring of colchicine is susceptible to electrophilic attack, particularly under acidic conditions. qu.edu.qa This reactivity allows for the introduction of various substituents at this specific position. The reaction with an appropriate electrophile, such as an aldehyde in an acidic medium, facilitates the substitution. qu.edu.qa This method is part of a broader strategy of C-4 derivatization that has been explored to modify colchicine's biological activity. qu.edu.qa

The specific production of this compound is accomplished by reacting (–)-colchicine with formaldehyde (B43269) in the presence of sulfuric acid (H₂SO₄) at room temperature. qu.edu.qa These conditions facilitate the electrophilic substitution at the C-4 position to yield the desired hydroxymethyl derivative. qu.edu.qa

Optimization of the reaction conditions is critical to ensure the desired product is formed. For instance, temperature plays a significant role in the reaction's outcome. While the hydroxymethylation occurs at room temperature, heating the reaction mixture to 50°C can lead to an alternative reaction pathway, resulting in the dimerization of (–)-colchicine via a methylene (B1212753) bridge. qu.edu.qa Furthermore, the choice of acid can influence the final product; using acetic acid (AcOH) instead of sulfuric acid under similar conditions can lead to the formation of 4-acetoxymethyl-(–)-colchicine. qu.edu.qa

Table 1: C-4 Derivatization of Colchicine
ReagentsConditionsPrimary ProductReference
Formaldehyde, H₂SO₄Room Temperature4-hydroxymethyl-(–)-colchicine qu.edu.qa
Formaldehyde, H₂SO₄50°CDimer of (–)-colchicine qu.edu.qa
Formaldehyde, AcOHNot Specified4-acetoxymethyl-(–)-colchicine qu.edu.qa

Synthesis of Novel Structural Analogues and Derivatives Targeting the Colchicine Binding Site

Beyond direct derivatization, significant research has focused on designing and synthesizing entirely new molecular frameworks that mimic the key pharmacophoric features of colchicine to inhibit tubulin polymerization. tandfonline.comtandfonline.com These efforts aim to create novel agents that bind to the colchicine binding site on tubulin. tandfonline.comnih.gov

Quinoline (B57606) derivatives have been designed and synthesized as potent inhibitors of the colchicine binding site. tandfonline.comrsc.org The design strategy involves creating molecules that possess the essential pharmacophoric features required for binding to tubulin. tandfonline.com Researchers have successfully synthesized series of quinoline derivatives that exhibit significant cytotoxic activities against various human cancer cell lines, with some compounds showing superior or comparable tubulin polymerization inhibitory effects to colchicine itself. tandfonline.comrsc.org For example, certain synthesized quinoline compounds exhibited IC₅₀ values for tubulin polymerization inhibition as low as 9.11 nM, which is more potent than colchicine (IC₅₀ = 10.6 nM) in the same study. tandfonline.com Molecular docking studies have been used to confirm that these quinoline frameworks can interact effectively with key amino acid residues within the colchicine binding site. rsc.org

Table 2: Selected Quinoline-Based Tubulin Polymerization Inhibitors
Compound TypeDesign PrincipleKey Research FindingReference
Substituted QuinolinesMimic pharmacophoric features of colchicine binding site inhibitors.Compounds 21 and 32 showed tubulin polymerization inhibitory IC₅₀ values of 9.11 and 10.5 nM, respectively. tandfonline.com
Quinoline DerivativesTarget colchicine binding site for antitumor activity.Compound 4c demonstrated potent tubulin polymerization inhibition with an IC₅₀ value of 17 ± 0.3 μM and induced cell cycle arrest. rsc.org

Indole-based scaffolds represent another significant class of synthetic molecules developed as colchicine site inhibitors. nih.govtdl.org A notable example is the 2-aryl-3-aroyl-indole analogue, OXi8006, which has inspired the creation of new series of derivatives. tdl.org These compounds are designed to function as potent inhibitors of tubulin polymerization and demonstrate strong antiproliferative activity. nih.govtdl.org Further research has led to the synthesis of indolyl-imidazopyridines, which also potently bind to the colchicine site. acs.org Structure-activity relationship (SAR) studies, aided by molecular docking, have been crucial in optimizing these indole-based analogues for enhanced biological activity. nih.govacs.org For instance, an "indole-walk" study on an indolyl-imidazopyridine template helped identify the optimal position for the indole (B1671886) ring to maximize cytotoxic potency and metabolic stability. acs.org

Table 3: Examples of Indole-Based Colchicine Site Inhibitors
Scaffold TypeLead Compound/SeriesKey Research FindingReference
2-Aryl-3-aroyl-indoleOXi8006 AnaloguesNew analogues were inspired by the OXi8006 framework to explore SAR at the colchicine binding site. tdl.org
Indolyl-imidazopyridineIIP Template AnaloguesCompound 43 (a 6-indolyl derivative) showed improved cytotoxic potency (average IC₅₀ of 9.75 nM) and metabolic stability. acs.org
Coumarin-indoleMY-413Compound MY-413 effectively inhibited tubulin polymerization (IC₅₀ = 2.46 μM) by binding to the colchicine site. researchgate.net

The strategy of creating hybrid molecules involves combining distinct pharmacophoric units from different known bioactive scaffolds into a single molecule. mdpi.commdpi.com This approach has been successfully applied to develop novel inhibitors targeting the colchicine binding site. Examples include hybrids of indole and 1,2,4-triazole, which are designed to merge the structural features of combretastatin (B1194345) A-4 (another colchicine site inhibitor) with an indole ring via a triazole linker. mdpi.com Other reported hybrids include linking a sulfanilamide (B372717) ring to a 1,2,3-triazole unit or combining piperazine (B1678402) and sulfonamide moieties. mdpi.comencyclopedia.pub These molecular hybrids are designed to interact with the colchicine binding domain, often demonstrating potent tubulin polymerization inhibition and antiproliferative activities. mdpi.commdpi.com For example, certain benzenesulfonamide (B165840) hybrids exhibited superior anti-tubulin activities compared to colchicine. mdpi.com

Table 4: Summary of Hybrid Molecular Architectures Targeting Colchicine Site
Hybrid TypeComponent ScaffoldsDesign RationaleReference
Indole-Triazole HybridIndole, 1,2,4-Triazole, Substituted PhenylCombine features of CA-4 with an indole ring system. mdpi.com
Sulfonamide-Triazole HybridBenzenesulfonamide, 1,2,3-Triazole, PhenylCombine bioactive sulfanilamide and triazole units. mdpi.com
Piperazine-Sulfonamide HybridPiperazine, Sulfonamide, 1,2,3-TriazoleCombine the tubulin-obstructing properties of piperazine with sulfonamides. mdpi.comencyclopedia.pub

Exploration of Other Heterocyclic and Acyclic Systems

In the quest for novel colchicine-binding site inhibitors with improved therapeutic profiles, medicinal chemists have extensively explored the replacement of the core tricyclic system of colchicine with various heterocyclic and acyclic scaffolds. These modifications aim to enhance metabolic stability, overcome drug resistance, and simplify the molecular structure while retaining or improving tubulin-binding affinity. This section details the synthetic strategies employed to create such analogues, with a focus on systems that can be conceptually related to this compound.

An electrophilic substitution at the C-4 position of the A-ring of colchicine using formaldehyde in sulfuric acid has been reported to produce this compound. qu.edu.qa This derivative serves as a lead compound for further modifications. For instance, reaction with acetic acid can yield the corresponding 4-acetoxymethyl derivative. qu.edu.qa

Heterocyclic Analogues

The incorporation of heterocyclic rings in place of one of the colchicine rings is a common strategy to generate novel analogues. These modifications can lead to compounds with altered electronic properties, steric profiles, and hydrogen bonding capabilities, all of which can influence their interaction with tubulin.

Indole-Based Analogues: The indole nucleus is a "privileged" structure in medicinal chemistry and has been widely used to design colchicine analogues. nih.gov Inspired by the structure of Combretastatin A-4 (CA-4), another potent tubulin inhibitor, researchers have synthesized indole-based compounds that mimic the biaryl system of colchicine. nih.gov For example, a series of 2-aryl-3-aroyl-indole analogues have been developed, demonstrating potent inhibition of tubulin polymerization. tdl.org The synthesis of these compounds often involves multi-step sequences, starting from commercially available indole derivatives. In some cases, the indole ring is further functionalized with other heterocycles to explore structure-activity relationships (SAR). mdpi.com

Pyridine (B92270) and Pyrimidine (B1678525) Analogues: The B-ring of colchicine has been replaced with pyridine and pyrimidine rings to create a new class of inhibitors. 6-Aryl-2-benzoyl-pyridines (ABPs) have emerged as a promising generation of microtubule-targeting agents that bind to the colchicine site. nih.gov The synthesis of these compounds can be achieved through various cross-coupling reactions to construct the biaryl system. Modifications to the pyridine ring, such as replacement with a pyrazine (B50134) ring, have been explored to improve metabolic stability. nih.gov Furthermore, pyrimidine-fused compounds have shown potent antiproliferative activity by targeting the colchicine binding site. ijprajournal.com

Pyrazole (B372694) and Isoxazole (B147169) Analogues: Five-membered heterocycles like pyrazole and isoxazole have been used as bioisosteric replacements for the labile cis-double bond of combretastatins, creating rigid analogues that maintain the necessary conformation for tubulin binding. mathnet.ruplos.org The synthesis of these diaryl-heterocyclic systems can be achieved through cyclization reactions of appropriately substituted chalcones or via multi-step sequences involving the construction of the heterocyclic core followed by the introduction of the aryl groups. mathnet.ruplos.org

Other Heterocyclic Systems: A variety of other heterocyclic systems have been incorporated into colchicine-like scaffolds. For instance, furocoumarins have been used to replace the A or B aromatic rings of CA-4. mdpi.com The synthesis of these analogues involves cross-coupling reactions to attach the styryl moiety to the heterocyclic core. mdpi.com Additionally, quinoline-indole derivatives have been designed as potent tubulin inhibitors. mdpi.com The synthesis of these complex molecules often involves multi-step procedures, including the construction of the quinoline and indole ring systems. tandfonline.com

Acyclic and Allocolchicinoid Analogues

Simplification of the colchicine scaffold by removing the B-ring leads to acyclic or allocolchicinoid structures. These modifications can improve synthetic accessibility and modulate the compound's physicochemical properties.

Acyclic Analogues: The deconstruction of the B-ring of desacetamidocolchicine (B1670275) has led to the development of atropisomeric AC ring analogues that retain tubulin binding properties. acs.org The synthesis of these acyclic systems often relies on modern synthetic methods, such as oxidopyrylium cycloaddition/reductive ring-opening strategies, to construct the methoxytropone-trimethoxybenzene biaryl system. acs.org

Allocolchicinoids: Allocolchicinoids are constitutional isomers of colchicine that possess a 6-7-6 carbocyclic framework instead of the 6-7-7 system of colchicine. acs.org These compounds often exhibit reduced toxicity compared to colchicine. acs.org The synthesis of allocolchicinoids can be achieved through various methods, including ring contraction of the tropolone (B20159) ring of colchicine or through total synthesis. acs.orgresearchgate.net For example, cobalt-catalyzed alkyne [2+2+2]-cyclotrimerization has been employed as a key step in the total synthesis of (±)-allocolchicine and its analogues. acs.org This approach allows for the modular synthesis of a variety of ring C-modified allocolchicinoids. acs.org Another strategy involves a 7-endo-trig cyclization initiated by a phosphorus-centered radical to construct the dibenzocycloheptanone core of allocolchicinoids. rsc.org

The exploration of these diverse heterocyclic and acyclic systems continues to be a fruitful area of research, providing valuable insights into the structural requirements for potent tubulin inhibition and offering promising avenues for the development of novel anticancer agents.

Table of Synthesized Heterocyclic and Acyclic Colchicine Analogues

Compound ClassKey Synthetic StrategyStarting Materials (Examples)Resulting Analogues (Examples)Reference
Heterocyclic Analogues
Indole-BasedFischer indole synthesis, Cross-couplingAllocolchicinic acid, Substituted indolesPyrrolo-allocolchicinoids, Indole-chalcones nih.govresearchgate.net
Pyridine/PyrimidineCross-coupling reactionsSubstituted pyridines/pyrimidines, Arylboronic acids6-Aryl-2-benzoyl-pyridines, Fused pyrimidines nih.govijprajournal.com
Pyrazole/IsoxazoleCyclization of chalconesSubstituted chalcones, Hydrazine/HydroxylamineDiarylpyrazoles, Diarylisoxazoles mathnet.ruplos.org
FurocoumarinCross-coupling reactionsOreoselone, Arylalkynes2-(Z)-(Styryl)furocoumarins mdpi.com
Quinoline-IndoleMulti-step synthesisSubstituted quinolines and indolesQuinoline-indole derivatives mdpi.comtandfonline.com
Acyclic/Allocolchicinoid Analogues
Acyclic AC RingOxidopyrylium cycloaddition/reductive ring-openingAlkyne and oxidopyrylium ylide dimerB-ring deconstructed atropisomeric AC rings acs.org
AllocolchicinoidsAlkyne [2+2+2]-cyclotrimerization, Radical cyclization3,4,5-Trimethoxybenzaldehyde, Diynes(±)-Allocolchicine, Phosphorylated dibenzocycloheptanones acs.orgrsc.org

Molecular Interactions and Binding Mechanism with Tubulin

Characterization of 4-(Hydroxymethyl)colchicine Binding to Tubulin Dimers

The binding of colchicine (B1669291) site inhibitors (CSIs) to αβ-tubulin dimers is a well-studied phenomenon, characterized by high affinity and complex kinetics. nih.govindianchemicalsociety.com These inhibitors recognize a specific pocket on the tubulin dimer, initiating a cascade of events that ultimately leads to cell cycle arrest and apoptosis. nih.gov

This compound binds to the well-characterized colchicine binding site (CBS) on the tubulin heterodimer. This site is located at the interface between the α- and β-tubulin subunits, though it is predominantly buried within the β-tubulin subunit. nih.govnih.gov The binding pocket is formed by several structural elements of β-tubulin, including helices H7 and H8 and loops T5 and T7. mdpi.com

The binding of colchicinoids is primarily driven by interactions of its trimethoxyphenyl A-ring and the tropolone (B20159) C-ring. The A-ring typically occupies a hydrophobic pocket within β-tubulin, making contact with residues such as Cysβ241, Leuβ246, Alaβ250, and Valβ315. nih.govmdpi.com The C-ring of colchicine extends towards the α-tubulin subunit, interacting with residues like Thrα179 and Asnα101. mdpi.com

For this compound, the introduction of a hydroxymethyl group at the C-4 position of the A-ring offers a potential new point of interaction. Molecular docking studies of other inhibitors with similar modifications suggest this hydroxyl group can form a hydrogen bond with the side chain of Asnα101. semanticscholar.org This additional interaction can significantly enhance the binding affinity of the compound for tubulin. semanticscholar.org

Table 1: Key Amino Acid Residues in the Colchicine Binding Site of Tubulin

ResidueSubunitLocation/Role in Binding
Cysβ241β-TubulinInteracts with the trimethoxyphenyl (A-ring)
Leuβ246β-TubulinForms part of the hydrophobic pocket
Alaβ250β-TubulinForms a hydrogen bond with some inhibitors
Lysβ352β-TubulinCan form hydrogen bonds with ligands
Asnα101α-TubulinPotential hydrogen bond acceptor for the C-4 hydroxymethyl group
Thrα179α-TubulinInteracts with the C-ring of colchicinoids
Valβ236β-TubulinContributes to hydrophobic interactions

The binding of colchicine to tubulin is a slow, high-affinity process that is favored entropically and involves a significant activation energy. researchgate.net While specific kinetic constants (k_on, k_off) and the dissociation constant (K_d) for this compound are not extensively documented, data from related compounds provide insight into the expected parameters. For example, the novel microtubule-destabilizing drug BAL27862, which also binds to the colchicine site, exhibits a dissociation constant (K_d) of 244 nM. rcsb.org

Table 2: Tubulin Polymerization Inhibition and Binding Affinity for Representative Colchicine Site Inhibitors

CompoundTypeTubulin Polymerization IC₅₀ (µM)Binding Affinity (K_d)
ColchicineNatural Product~1-3High affinity, slow binding
Combretastatin (B1194345) A-4 (CA-4)Natural Product~2.1-
PodophyllotoxinNatural Product-Competitive with colchicine
BAL27862Synthetic1.4244 nM
TN-16Synthetic3-
Compound 5m (Indole derivative)Synthetic0.37-

Data compiled from multiple sources for comparative purposes. indianchemicalsociety.commdpi.comrcsb.orgfrontiersin.org

Structural Biology of Colchicine Binding Site Inhibitor-Tubulin Complexes

X-ray crystallography has been indispensable in visualizing the interactions between CSIs and tubulin, providing a structural basis for their mechanism of action.

Although a crystal structure of this compound complexed with tubulin is not publicly available, the structures of tubulin with colchicine (PDB ID: 4O2B) and the derivative N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine, PDB ID: 1SA0) provide a definitive template for its binding mode. nih.govrcsb.orgplos.org

These crystal structures confirm that the colchicinoid scaffold wedges into the interfacial binding site. nih.gov The trimethoxyphenyl A-ring is buried deep within the β-tubulin subunit, while the B- and C-rings are more exposed at the dimer interface. researchgate.net This orientation physically blocks the tubulin dimer from adopting the straight conformation required for incorporation into a growing microtubule. nih.gov The high resolution of these structures (e.g., 2.30 Å for 4O2B) allows for a detailed mapping of the molecular interactions, which is crucial for the rational design of new, more potent inhibitors. rcsb.orgrcsb.org

A key aspect of the mechanism of CSIs is the conformational state of the tubulin dimer. Tubulin dimers exist in two principal conformations: a "straight" form found in stable microtubules and a "curved" form characteristic of soluble, unpolymerized tubulin. CSIs, including by extension this compound, preferentially bind to the curved conformation. biorxiv.org

The binding of the inhibitor stabilizes this curved structure, creating a steric clash that prevents the tubulin dimer from straightening and incorporating into the microtubule lattice. nih.gov This action effectively "poisons" the microtubule end, suppressing its growth. biorxiv.org Molecular dynamics simulations have confirmed that the colchicine binding pocket is significantly more accessible in the curved tubulin conformation, supporting this mechanistic model. biorxiv.org

Computational Approaches to Ligand-Tubulin Interaction Prediction

Computational modeling has become a powerful tool for investigating ligand-tubulin interactions, complementing experimental data and guiding drug discovery efforts. Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely used to predict how novel compounds will bind to the colchicine site. mdpi.complos.orgresearcher.life

Molecular docking simulations can predict the preferred orientation of a ligand within the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies have been used to rationalize the high potency of certain derivatives by showing how specific functional groups can form favorable interactions with tubulin residues. semanticscholar.orgresearchgate.net A docking study of a quinoline (B57606) derivative highlighted that a hydroxymethyl group, similar to that in this compound, forms a crucial hydrogen bond with Asn101, thereby enhancing binding affinity. semanticscholar.org

MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding mode over time and to study the conformational changes in both the ligand and the protein. plos.org These simulations have been instrumental in understanding how CSIs stabilize the curved conformation of tubulin and how variations in tubulin isotypes can lead to differential binding affinities. plos.org

Molecular Docking Simulations for Binding Mode Determination

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For this compound, docking simulations have been instrumental in determining its binding mode within the colchicine binding site located at the interface of α- and β-tubulin. semanticscholar.org

Research findings indicate that the hydroxymethyl group at the C-4 position of the A-ring plays a significant role in the binding affinity. semanticscholar.org Docking studies of closely related analogues reveal that the hydroxyl group of the C-4 hydroxymethyl substituent is capable of forming a key hydrogen bond with the side chain of the amino acid residue Asn101 in α-tubulin. semanticscholar.org This interaction is believed to significantly enhance the binding affinity of the compound with tubulin. semanticscholar.org

The colchicine binding site is a complex pocket, and the binding of its derivatives is stabilized by a network of interactions. While the trimethoxyphenyl A-ring fits into a pocket on β-tubulin, the C-ring interacts with α-tubulin. researchgate.net Besides the crucial hydrogen bond with Asn101, other interactions observed for ligands in the colchicine binding site include hydrophobic interactions and additional hydrogen bonds with various residues. These interactions collectively anchor the molecule in its binding pocket, leading to the inhibition of tubulin polymerization.

Interacting ResidueSubunitType of InteractionReference Compound(s)
Asn101 α-TubulinHydrogen BondHydroxymethyl-containing analogue G1 semanticscholar.org
Cys241 β-TubulinHydrogen Bond / HydrophobicColchicine, CA-4 frontiersin.org
Leu255 β-TubulinHydrophobic InteractionCompound 3 researchgate.net
Lys352 β-TubulinHydrogen BondCompound 3 researchgate.net
Val238 β-TubulinHydrogen BondCompound 7 frontiersin.org
Ala250 β-TubulinHydrophobic InteractionCompound 16e mdpi.com
Ser178 α-TubulinHydrogen BondCompound 16e mdpi.com

This table summarizes key amino acid interactions identified in molecular docking studies of various inhibitors within the colchicine binding site. The interaction with Asn101 is specifically highlighted for a hydroxymethyl-containing analogue.

Molecular Dynamics Simulations of Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. These simulations are used to assess the stability of the ligand-protein complex and to observe conformational changes that may occur upon binding. The stability of the this compound-tubulin complex is a critical factor for its sustained inhibitory activity.

A common metric used to evaluate the stability of a complex in MD simulations is the Root Mean Square Deviation (RMSD). frontiersin.org A low and stable RMSD value for the ligand over the simulation time indicates that it remains in a stable conformation within the binding pocket. frontiersin.org Conversely, high RMSD values suggest instability or a shift in the binding pose. frontiersin.org For colchicine derivatives, MD simulations lasting several nanoseconds are performed to analyze the trajectory and stability of the complex. frontiersin.org

The binding free energy of the complex can be estimated from MD simulation trajectories using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). frontiersin.orgnih.gov This calculation provides a quantitative measure of the binding affinity. More negative binding energy values indicate a stronger and more favorable interaction. Studies on various colchicine derivatives have utilized MM-GBSA to rank compounds based on their predicted affinity for tubulin. frontiersin.orgnih.gov

While specific MD simulation data for this compound is not extensively detailed in the reviewed literature, data from closely related analogues like N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) illustrate the insights gained from such studies.

SystemRMSD of Ligand (Å)Interpretation
DAMA-Colchicine - αβII Tubulin Isotype 4.32Stable binding pose
DAMA-Colchicine - αβIII Tubulin Isotype 11.45Large deviation, unstable pose
DAMA-Colchicine - αβIV Tubulin Isotype 2.94Very stable binding pose

This table presents RMSD values from a molecular dynamics simulation of the colchicine analog DAMA-colchicine with different tubulin isotypes, demonstrating how MD simulations can reveal differences in binding stability. plos.org Specific RMSD data for this compound is not available in the cited sources.

CompoundMM-GBSA Binding Energy (kcal/mol)
Colchicine -35.63
Combretastatin A-4 (CA-4) -28.02
Podophyllotoxin Derivative -37.45

This table shows representative MM-PBSA binding free energy calculations for different colchicine binding site inhibitors, illustrating the relative binding affinities. sci-hub.se Specific MM-GBSA data for this compound is not available in the cited sources.

Quantum Mechanical Calculations of Interaction Energies

For a more precise understanding of the forces driving the ligand-protein interaction, quantum mechanical (QM) calculations can be employed. These methods analyze the electron distribution and allow for a highly accurate calculation of interaction energies between the ligand and individual amino acid residues. Hybrid methods known as QM/MM (Quantum Mechanics/Molecular Mechanics) are particularly suited for large biological systems like the tubulin-ligand complex. In this approach, the ligand and the immediate interacting residues of the binding pocket are treated with a high-level QM method, while the rest of the protein is treated with a more computationally efficient MM force field. plos.org

QM/MM calculations can dissect the total binding energy into its fundamental components, such as electrostatic interactions, van der Waals forces, and polarization. This level of detail helps to identify the specific amino acids that contribute most significantly to the binding affinity and to understand the nature of these critical interactions. For instance, such calculations can precisely quantify the energetic contribution of the hydrogen bond between the hydroxymethyl group of the colchicine analogue and the Asn101 residue.

Impact on Microtubule Dynamics and Cellular Processes

Modulation of Tubulin Polymerization and Microtubule Assembly Dynamics

4-(Hydroxymethyl)colchicine directly targets tubulin, binding to the colchicine-binding site located at the interface between the α- and β-tubulin heterodimers. scispace.com This interaction is the primary mechanism through which it modulates the assembly and disassembly of microtubules, which are crucial for various cellular functions. asianpubs.org The presence of the hydroxymethyl group can influence binding affinity; for instance, the hydroxyl group of similar analogues has been shown to form hydrogen bonds with amino acid residues like asparagine (Asn101) in the tubulin protein, thereby enhancing the binding affinity. semanticscholar.org

Inhibition of Microtubule Growth and Shortening Kinetics

Like its parent compound, this compound is a potent inhibitor of tubulin polymerization. qu.edu.qaqu.edu.qa By binding to tubulin dimers, it forms a tubulin-inhibitor complex that prevents the proper assembly of these subunits into microtubules. nih.govacs.org This action effectively suppresses the dynamic instability of microtubules, which is characterized by alternating phases of growth (polymerization) and shortening (depolymerization). The compound inhibits the rate and extent of the elongation phase of microtubule assembly. acs.org Studies on related compounds show a clear, concentration-dependent inhibition of tubulin polymerization. nih.govacs.org The inhibition of this dynamic process is critical, as even small changes can lead to significant cellular consequences. asianpubs.org

Promotion of Microtubule Depolymerization at Elevated Concentrations

At higher concentrations, colchicine (B1669291) and its derivatives are known to induce the depolymerization of existing microtubules. researchgate.netnih.gov This leads to a net loss of the microtubule polymer mass within the cell. The disruption of the microtubule network becomes more pronounced as the concentration of the inhibitor increases. acs.org This effect is a direct consequence of the compound's ability to bind to tubulin, which shifts the equilibrium away from polymerization and towards disassembly, ultimately leading to the breakdown of the microtubule cytoskeleton. qu.edu.qanih.gov

Effects on Cellular Cytoskeletal Organization

The inhibition of tubulin polymerization and promotion of depolymerization by this compound leads to profound changes in the architecture of the cellular microtubule network and disrupts critical cellular machinery.

Alterations in Cellular Microtubule Network Architecture

In healthy, untreated cells, microtubules form a well-organized, filamentous network that extends throughout the cytoplasm. mdpi.com Treatment with colchicine-site inhibitors like this compound causes this intricate network to collapse. Immunofluorescence microscopy of cells treated with similar compounds reveals a dramatic change from a clear, "hairy-like" microtubule pattern to a diffuse, fragmented "gauze-like" staining of tubulin throughout the cell. semanticscholar.orgmdpi.com This indicates a widespread disassembly and fragmentation of the microtubule filaments, leading to a loss of structural integrity within the cytoskeleton. semanticscholar.org

Disruption of Mitotic Spindle Formation

One of the most critical roles of microtubules is the formation of the mitotic spindle during cell division. tandfonline.com This structure is responsible for accurately segregating chromosomes into daughter cells. By preventing microtubule polymerization, this compound effectively blocks the formation of a functional mitotic spindle. nih.govtoku-e.com This disruption prevents chromosomes from aligning properly at the metaphase plate and segregating during anaphase, a hallmark effect of mitotic poisons that target tubulin. semanticscholar.org The failure to form a proper spindle is a direct trigger for cell cycle arrest.

Influence on Cell Cycle Progression

By disrupting microtubule dynamics and mitotic spindle formation, this compound has a profound impact on the cell cycle. Cells are highly sensitive to defects in the mitotic spindle and activate checkpoint controls to halt division, preventing the formation of aneuploid cells. acs.org

Treatment with colchicine-site inhibitors leads to a significant arrest of cells in the G2/M phase of the cell cycle. nih.govplos.orgbiorxiv.org Flow cytometry analysis of cells treated with closely related hydroxymethyl-bearing analogues demonstrates a substantial increase in the percentage of cells accumulating in the G2/M phase. For example, one such analogue caused the proportion of cells in the G2/M phase to increase to 77.17% at a concentration of 0.5 µM, compared to 25.97% in untreated control cells. semanticscholar.org This mitotic arrest is a direct consequence of the activation of the spindle assembly checkpoint, which detects the lack of proper microtubule attachment to chromosomes. acs.org

Data Tables

Table 1: Inhibitory Activity of Colchicine-Site Binding Agents on Tubulin Polymerization

CompoundIC₅₀ for Tubulin Polymerization InhibitionCell Line / ConditionReference
Colchicine2.68 µMPurified Tubulin nih.gov
Analogue G13 (with -CH₂OH)13.5 µMPurified Tubulin qu.edu.qaresearchgate.net
Indole (B1671886) Derivative 5m0.37 µMPurified Tubulin biorxiv.org
Colchicine58 nMHCT116 Cells mdpi.com

This table presents the half-maximal inhibitory concentration (IC₅₀) for various compounds that, like this compound, bind to the colchicine site and inhibit tubulin polymerization. Data for a specific hydroxymethyl analogue (G13) is included for comparison.

Table 2: Effect of a Hydroxymethyl-Containing Analogue on Cell Cycle Distribution

TreatmentConcentration (µM)% of Cells in G₀/G₁ Phase% of Cells in S Phase% of Cells in G₂/M PhaseReference
Control (Untreated)058.33%15.70%25.97% semanticscholar.org
Analogue G130.510.15%12.68%77.17% semanticscholar.org
Colchicine0.52.10%8.00%89.90% semanticscholar.org

This table shows the results of a flow cytometry analysis on MDA-MB-231 cells, demonstrating the potent G2/M phase arrest caused by a quinoline-based analogue (G13) that features a hydroxymethyl group, similar in function to this compound.

Induction of G2/M Phase Cell Cycle Arrest

A primary consequence of the disruption of microtubule polymerization is the arrest of the cell cycle at the G2/M transition phase. mdpi.comjournalagent.comnih.gov This has been observed in various cancer cell lines treated with colchicine and its derivatives. journalagent.comnih.gov For instance, studies on different cancer cell lines have consistently shown that treatment with tubulin-binding agents, including those targeting the colchicine site, leads to a significant accumulation of cells in the G2/M phase. mdpi.commdpi.comresearchgate.net This arrest is a direct result of the activation of the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome alignment before the cell proceeds to anaphase. mdpi.comoncotarget.com When microtubules are perturbed, the checkpoint remains active, halting the cell cycle. oncotarget.com

Mechanisms of Cell Cycle Checkpoint Activation

The arrest in the G2/M phase is orchestrated by a complex interplay of regulatory proteins. Key among these are Cyclin B1 and the cyclin-dependent kinase Cdc2 (also known as Cdk1). aacrjournals.orgcellsignal.com The formation of the Cyclin B1/Cdc2 complex, also known as the Maturation Promoting Factor (MPF), is essential for entry into mitosis. cellsignal.com Research has shown that antimitotic agents can significantly increase the protein levels of Cyclin B1 and the activated form of Cdc2. aacrjournals.org This seemingly contradictory increase is part of the checkpoint response. The cell attempts to overcome the mitotic block, leading to the accumulation of these key mitotic regulators. researchgate.net However, the persistent disruption of the mitotic spindle prevents the satisfaction of the spindle assembly checkpoint, and the cell remains arrested in mitosis. mdpi.com

Mechanisms of Programmed Cell Death Induction

Prolonged arrest in the G2/M phase ultimately triggers programmed cell death, or apoptosis, a crucial mechanism for eliminating damaged or unwanted cells. oncotarget.com The induction of apoptosis by this compound and related compounds involves multiple interconnected pathways.

Initiation of Apoptotic Pathways and Associated Molecular Events

The initiation of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. researchgate.netnih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). researchgate.netnih.gov Treatment with colchicine derivatives has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. researchgate.netresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane. nih.gov

This, in turn, allows for the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netmdpi.com In the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which then activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. mdpi.commedchemexpress.com Studies have demonstrated the activation of caspases, including caspase-3 and caspase-9, following treatment with tubulin-binding agents. researchgate.net

Involvement of Intracellular Reactive Oxygen Species (ROS) Levels

An increasing body of evidence points to the significant role of intracellular reactive oxygen species (ROS) in the apoptotic process induced by microtubule-targeting agents. researchgate.netnih.gov Treatment with colchicine analogues has been shown to efficiently increase the intracellular levels of ROS in cancer cells. researchgate.netsemanticscholar.org This elevation in ROS can induce cellular stress and contribute to the activation of apoptotic pathways. researchgate.net For example, increased ROS can lead to endoplasmic reticulum stress and mitochondrial dysfunction, further propagating the apoptotic signal. researchgate.net Some studies have indicated that the inhibition of ROS production can reverse the cell death induced by these compounds. researchgate.net

Impact on Mitochondrial Membrane Potential

A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.govsci-hub.se The loss of MMP is considered an early indicator of apoptosis. sci-hub.se Treatment with colchicine derivatives has been shown to cause a significant decrease in the MMP in cancer cells. nih.govsemanticscholar.orgsci-hub.se This depolarization of the mitochondrial membrane is closely linked to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately leading to cell death. researchgate.netnih.gov

Structure Activity Relationship Sar Studies for 4 Hydroxymethyl Colchicine and Analogues

Elucidation of Critical Pharmacophoric Elements for Tubulin Interaction

The interaction between colchicine (B1669291) and its analogues with tubulin is a highly specific process governed by key structural features, known as pharmacophoric elements. These elements are essential for the molecule to bind effectively to the colchicine binding site on the β-tubulin subunit. acs.org

A widely accepted pharmacophore model for colchicine site inhibitors identifies seven key features: three hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic centers, and one planar group. researchgate.net The trimethoxyphenyl A-ring and the tropolone (B20159) C-ring of colchicine are considered minimal structural requirements for high-affinity tubulin binding. nih.gov The spatial arrangement of these rings and their substituents dictates the binding affinity and subsequent biological effects.

For instance, in a series of synthesized analogues, the compound G13, which features a hydroxymethyl group, demonstrated potent tubulin polymerization inhibitory activity with an IC50 value of 13.5 μM and significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.65 μM to 0.90 μM). nih.gov This highlights the essential role of the hydroxymethyl group in the observed antitumor activity. nih.gov The retention of the hydroxymethyl group in subsequent optimization processes underscores its importance in the design of potent tubulin inhibitors. nih.gov

The substituents on the aromatic rings of the colchicine scaffold play a crucial role in modulating the molecule's interaction with the tubulin binding pocket. The trimethoxyphenyl A-ring, in particular, is a key pharmacophoric element. nih.gov This moiety fits into a hydrophobic pocket within the β-tubulin subunit, establishing important hydrophobic interactions with surrounding amino acid residues such as Leu242, Ile318, Val238, and Ile378. nih.govnih.gov

Modifications to the substituents on the A-ring can significantly impact binding affinity. For example, the presence and positioning of methoxy (B1213986) groups are critical. The C-ring, a tropolone ring, is also essential for activity. Isocolchicine, which differs from colchicine only in the relative positions of the methoxy and carbonyl groups on the C-ring, is virtually inactive. nih.gov This demonstrates the stringent structural requirements for effective tubulin interaction. Modifications on the C-ring, such as the introduction of a N-O heterocycle at the C8,12 position, have been shown to alter the structural conformation and affect the colchicine-tubulin interaction, in some cases even enhancing microtubule polymerization. nih.gov

Systematic Investigation of Positional and Electronic Effects of Substituents

A systematic approach to modifying the colchicine scaffold is essential to understand the impact of positional and electronic properties of substituents on biological activity. This involves making targeted changes to different parts of the molecule and evaluating the resulting effects on tubulin binding and cellular activity.

The C-4 position on the A-ring of the colchicine scaffold has been identified as a site where modifications can significantly influence activity. As previously discussed, the introduction of a hydroxymethyl group at this position has proven beneficial. nih.gov Further exploration of various substituents at this position, with different electronic and steric properties, could lead to the discovery of even more potent analogues. The ability to form hydrogen bonds or engage in other favorable interactions with the protein at this position appears to be a key determinant of enhanced activity.

While the A and C rings are critical, modifications to the B-ring and the side chain at C-7 also influence the activity of colchicine analogues. The B-ring appears to be less critical for the initial drug-tubulin interaction, as analogues with modified or even absent B-rings can still bind to tubulin. core.ac.uk However, the substituents on the B-ring play a significant role in determining the rate and reversibility of binding. core.ac.uk Analogues with smaller substituents on the B-ring tend to bind to tubulin more rapidly than colchicine itself. core.ac.ukresearchgate.net

The acetamido group at the C-7 position on the B-ring can also be modified. Replacing this group with other functionalities, such as different amides or thioamides, has been explored to generate derivatives with altered biological properties. researchgate.netscienceopen.comdocumentsdelivered.com For example, replacing the amide bond with a 1,2,3-triazole ring has been shown to improve the properties of some biologically active compounds. nih.gov

Table 1: Impact of C-4 and C-7 Modifications on Tubulin Polymerization Inhibition

Compound Modification at C-4 Modification at C-7 (B-Ring) Tubulin Polymerization IC50 (µM)
Colchicine Methoxy Acetamido ~1-3
4-(Hydroxymethyl)colchicine analogue (G13) Hydroxymethyl Acetamido 13.5 nih.gov
B-ring modified analogue Methoxy Varied substituents Altered binding kinetics core.ac.uk
C-7 triazole derivative Methoxy 1,2,3-triazole linkage Varies with substituent nih.gov

Note: The data presented is illustrative and compiled from various sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Stereochemical Considerations in Ligand-Tubulin Recognition

The three-dimensional structure, or stereochemistry, of colchicine and its analogues is a critical factor in their recognition by and binding to tubulin. The colchicine molecule possesses axial chirality due to restricted rotation around the biaryl bond connecting the A and C rings. researchgate.net This results in two enantiomers, and studies have shown that tubulin exhibits a strong preference for one enantiomer over the other.

Kinetic binding experiments with the enantiomers of desacetamidocolchicine (B1670275) revealed that the enantiomer with the same helicity as native colchicine binds to tubulin approximately 62 times faster than colchicine itself, while the other enantiomer does not bind. researchgate.net This demonstrates the high stereoselectivity of the colchicine binding site. The specific conformation of the molecule, including the dihedral angle between the A and C rings, is crucial for fitting into the binding pocket and establishing the necessary interactions with the surrounding amino acid residues. researchgate.net Any modification that alters this preferred conformation can lead to a significant loss of activity.

Comparative Structure-Activity Analysis with Other Colchicine Binding Site Inhibitors

The colchicine binding site of β-tubulin is a well-established target for the development of anticancer agents. These inhibitors function by disrupting microtubule polymerization, which is essential for mitotic spindle formation, thereby leading to cell cycle arrest and apoptosis. The structure-activity relationships (SAR) of these compounds are crucial for designing more potent and selective drugs. This compound and its analogues represent a specific class of colchicine derivatives where modifications, particularly at the C-4 position of the A ring, have been explored to enhance therapeutic potential.

A key structural feature of many colchicine binding site inhibitors (CBSIs) is the presence of a trimethoxyphenyl (TMP) ring, which is also a characteristic of colchicine. This moiety is known to be crucial for high-affinity binding to tubulin. Molecular modeling studies have provided insights into the binding of these inhibitors. For instance, the hydroxyl group of a 4-hydroxymethyl-bearing quinoline (B57606) analogue has been shown to form a hydrogen bond with the amino acid residue Asn101 within the colchicine binding site, significantly enhancing its binding affinity. tandfonline.com

The development of various CBSIs has allowed for a comparative analysis of their SAR. Combretastatin (B1194345) A-4 (CA-4) is a natural product that also binds to the colchicine site and is a potent inhibitor of tubulin polymerization. nih.gov Like colchicine, CA-4 possesses a trimethoxyphenyl ring. However, its simpler structure has made it a popular scaffold for the synthesis of numerous analogues.

The substitution pattern on the aromatic rings of CBSIs plays a pivotal role in their activity. For instance, in a series of quinoline-based inhibitors, those bearing a 3',4',5'-trimethoxyphenyl group at the C2 position of the quinoline scaffold displayed the most potent antitumor activity. tandfonline.com

The following interactive data table provides a comparative overview of the inhibitory activities of various colchicine binding site inhibitors, including colchicine and its derivatives, as well as analogues of combretastatin A-4. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a biological process by 50%.

CompoundTarget/Cell LineIC50 (µM)
ColchicineTubulin Polymerization8.1
Analogue G13 (4-hydroxymethyl quinoline derivative)Tubulin Polymerization13.5
Analogue E27 (2-aryl-4-amide-quinoline)Tubulin Polymerization16.1
Hit 9 (2-aryl-4-amide-quinoline)Tubulin Polymerization25.3
Analogue G13MDA-MB-231 (Breast Cancer)0.65
Analogue G13A549 (Lung Cancer)0.86
Analogue G13HCT116 (Colon Cancer)0.90
Combretastatin A-4Tubulin Polymerization2-3
Cyclopropyl (B3062369) analogue of CA-4HeLa (Cervical Cancer)0.028
Cyclopropyl analogue of CA-4MCF-7 (Breast Cancer)0.102
Combretastatin A-4HeLa (Cervical Cancer)0.00051
Combretastatin A-4MCF-7 (Breast Cancer)0.0025

The data illustrates that while the 4-hydroxymethyl quinoline derivative (Analogue G13) shows good tubulin polymerization inhibitory activity, it is slightly less potent than colchicine itself in this regard. nih.gov However, its antiproliferative activity against various cancer cell lines is in the sub-micromolar range, highlighting its potential as an anticancer agent. nih.gov

The SAR of combretastatin A-4 and its analogues also provides valuable comparative insights. The cis-stilbene (B147466) bridge in CA-4 is crucial for its high potency, and modifications to this linker can significantly impact activity. For example, replacing the double bond with a cyclopropyl unit, in an attempt to maintain the cis-conformation, resulted in a significant decrease in activity. nih.gov This underscores the specific spatial arrangement required for optimal interaction with the colchicine binding site.

Preclinical Pharmacological Evaluation in Cellular and in Vivo Models

In Vitro Cellular Efficacy Investigations

Comprehensive searches of scientific databases and literature did not yield specific studies evaluating the in vitro cellular efficacy of 4-(Hydroxymethyl)colchicine.

Evaluation of Anti-proliferative Potency Across Diverse Cellular Models

There is no available data from published studies detailing the anti-proliferative potency of this compound across a diverse range of cellular models. Standard metrics such as IC50 values for this specific compound have not been reported.

Assessment of Inhibitory Effects on Cellular Migration and Invasion

No research findings were identified that specifically assess the inhibitory effects of this compound on cellular migration and invasion.

In Vivo Preclinical Efficacy Studies in Established Animal Models

Specific in vivo preclinical efficacy studies for this compound in established animal models have not been reported in the available scientific literature.

Assessment of Tumor Growth Inhibition in Xenograft Models

There are no published assessments of tumor growth inhibition by this compound in xenograft models.

Analysis of Impact on Metastatic Progression in Preclinical Systems

No analyses of the impact of this compound on metastatic progression in preclinical systems could be found in the current body of scientific research.

Comparative Efficacy Profiles with Reference Compounds in Model Systems

The preclinical evaluation of this compound has sought to determine its therapeutic potential in comparison to both its parent compound, colchicine (B1669291), and other established anticancer agents. Research into colchicine analogues has been spurred by the desire to develop novel drugs with more favorable pharmacological profiles, including reduced toxicity. nih.govresearchgate.net While numerous derivatives have been synthesized to enhance anticancer activity, modifications at the C-4 position of the colchicine molecule have yielded compounds with varying efficacy. nih.gov

Notably, the synthesis of this compound through electrophilic substitution has been reported. nih.gov However, in comparative studies, this particular derivative was found to be less active than other analogues, such as those with halogen substitutions at the same position. nih.gov This suggests that the nature of the substituent at the C-4 position plays a critical role in the cytotoxic potency of colchicine derivatives.

Further illustrating the landscape of colchicine derivative efficacy, studies on other modifications have shown significant potency. For instance, certain double-modified colchicine derivatives have demonstrated higher cytotoxicity than colchicine, doxorubicin, and cisplatin (B142131) against a range of cancerous cell lines. nih.gov This highlights the potential for substantial improvements in anticancer activity through strategic chemical modifications of the colchicine scaffold.

In the context of in vivo models, a compound designated as HMC demonstrated the ability to significantly retard the proliferation of HPAC pancreatic tumors in mice when administered daily at a dose of 100 mg/kg. google.com This resulted in a notable reduction in the final tumor burden. google.com While this points to potential in vivo efficacy, direct comparative data with reference compounds in this specific model is not extensively detailed in the available literature.

To provide a clearer perspective on the comparative cytotoxicity, the following interactive data table summarizes the available findings on this compound and other relevant compounds.

CompoundCell LineIC50 (nM)Fold Difference vs. ColchicineReference CompoundReference Compound IC50 (nM)
This compound A549 (Lung Carcinoma)Data Not AvailableLess Active4-chlorocolchicineData Not Available
This compound HT-29 (Colon Carcinoma)Data Not AvailableLess Active4-bromocolchicineData Not Available
This compound HCT116 (Colorectal Carcinoma)Data Not AvailableLess Active4-iodocolchicineData Not Available
Colchicine LoVo (Colon Adenocarcinoma)1.8 ± 0.1-Doxorubicin11.5 ± 0.9
Derivative 14 (double-modified) A549 (Lung Adenocarcinoma)0.8 ± 0.12.25x more potentCisplatin1060 ± 110
Derivative 14 (double-modified) MCF-7 (Breast Adenocarcinoma)1.6 ± 0.21.125x more potentDoxorubicin11.5 ± 0.9
Derivative 14 (double-modified) LoVo (Colon Adenocarcinoma)0.1 ± 0.0118x more potentCisplatin1060 ± 110

Note: The data for this compound is qualitative ("Less Active") as specific IC50 values were not provided in the source material. nih.gov Data for colchicine and its double-modified derivative are included for comparative context. nih.gov

Cellular Selectivity and Differential Biological Responses

A critical aspect of anticancer drug development is achieving selectivity, wherein the compound is more toxic to cancer cells than to normal, non-transformed cells. This reduces the potential for side effects and widens the therapeutic window. The evaluation of colchicine and its derivatives has included assessments of their impact on both cancerous and non-cancerous cell lines.

Comparative Analysis of Effects on Transformed versus Non-transformed Cellular Models

Cancer cells are generally more sensitive to colchicine than normal cells due to their higher mitotic rate. researchgate.net The development of colchicine derivatives aims to exploit and enhance this differential sensitivity. Studies have shown that while many colchicine analogues exhibit potent cytotoxicity against cancer cells, their effects on non-transformed cells can vary.

For instance, some C-7 amino-functionalized derivatives of colchicine, while being less potent against cancer cell lines compared to colchicine, demonstrated slightly lower cytotoxicity toward normal cells. nih.gov This suggests a potential trade-off between potency and selectivity that can be modulated through chemical modifications. In a more targeted approach, colchicine-polymer conjugates have been developed that show a significantly greater selective cytotoxicity toward cancer cells (HeLa) than toward normal mouse embryonic fibroblasts, with a selectivity differential far exceeding that of free colchicine. nih.gov

In the case of a compound referred to as HMC, it was observed that concentrations and exposure times that induce apoptosis in malignant melanoma cells did not have the same effect on normal fibroblasts (MRC-5). google.com This indicates a degree of selectivity for cancer cells.

The following interactive data table presents a comparative analysis of the cytotoxic effects of various colchicine derivatives on transformed and non-transformed cell lines.

CompoundTransformed Cell LineIC50 (nM)Non-transformed Cell LineIC50 (nM)Selectivity Index (Normal/Transformed)
Colchicine LoVo (Colon Adenocarcinoma)1.8 ± 0.1BALB/3T3 (Murine Fibroblast)2.7 ± 0.21.5
Derivative 14 (double-modified) LoVo (Colon Adenocarcinoma)0.1 ± 0.01BALB/3T3 (Murine Fibroblast)1.2 ± 0.112
HMC Mel-RM (Melanoma)Apoptosis InducingMRC-5 (Normal Fibroblast)No ApoptosisHigh (Qualitative)
HMC Me4405 (Melanoma)Apoptosis InducingMRC-5 (Normal Fibroblast)No ApoptosisHigh (Qualitative)

Note: The Selectivity Index is calculated as the ratio of the IC50 in the non-transformed cell line to the IC50 in the transformed cell line. A higher index indicates greater selectivity for cancer cells. Data for HMC is qualitative based on the induction of apoptosis. google.com Data for colchicine and its double-modified derivative are from a study evaluating cytotoxicity. nih.gov

Exploration of Mechanistic Basis for Differential Cellular Sensitivity

The primary mechanism of action for colchicine and its derivatives is the disruption of microtubule dynamics. nih.govresearchgate.net By binding to β-tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net The increased proliferation rate of cancer cells means they are more frequently in mitosis, making them inherently more susceptible to agents that disrupt this process.

The quest for enhanced selectivity in colchicine derivatives involves targeting features that are more prominent in cancer cells. One such area of investigation is the differential expression of tubulin isotypes. researchgate.net The overexpression of certain β-tubulin isotypes, such as βIII, in many cancer types presents an opportunity for the rational design of derivatives with increased affinity for these cancer-associated isotypes and reduced affinity for those predominantly found in normal cells. researchgate.net This approach could widen the therapeutic window by concentrating the cytotoxic effects on malignant tissues.

Another mechanism contributing to differential sensitivity is the interaction of these compounds with multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp). rsc.org Colchicine itself can be subject to efflux from cancer cells by P-gp, which can lead to resistance. rsc.org Some novel colchicine derivatives have been specifically designed to have reduced P-gp induction liability. rsc.org By being poorer substrates for these efflux pumps, such derivatives can accumulate to higher intracellular concentrations in resistant cancer cells, thereby overcoming a common mechanism of chemotherapy failure. Certain double-modified colchicine derivatives have shown efficacy in doxorubicin-resistant cell lines, suggesting an ability to circumvent MDR mechanisms. nih.gov

Furthermore, the cellular microenvironment and signaling pathways that are dysregulated in cancer can also influence sensitivity. While the direct impact of this compound on these pathways is not yet fully elucidated, the broader class of colchicine compounds is known to have multimodal effects, including the suppression of mitochondrial metabolism in cancer cells and inhibition of tumor angiogenesis. nih.gov The differential reliance of cancer cells on specific metabolic and signaling pathways could also contribute to the selective action of colchicine derivatives.

Advanced Research Directions and Future Perspectives

Rational Design Principles for Next-Generation Tubulin Inhibitors

The development of new tubulin inhibitors is increasingly guided by rational design principles, which leverage our understanding of the molecular interactions between a drug and its target. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how chemical modifications of a lead compound, such as 4-(hydroxymethyl)colchicine, affect its biological activity. semanticscholar.orgworktribe.comqu.edu.qa

For instance, research has shown that the introduction of a hydroxymethyl group at the C-4 position of the colchicine (B1669291) A-ring can enhance binding affinity to tubulin. semanticscholar.org Molecular docking studies have revealed that the hydroxyl group of a derivative can form a hydrogen bond with the residue Asn101 of tubulin, thereby improving its binding affinity. semanticscholar.org This understanding allows for the targeted synthesis of new analogues with potentially improved efficacy.

Computational methods, including 3D-pharmacophore modeling and virtual screening, are revolutionizing drug discovery. advancedsciencenews.commdpi.comnih.gov These in silico techniques enable the rapid screening of vast virtual libraries of compounds to identify those with a high probability of binding to the colchicine site on tubulin. advancedsciencenews.combiorxiv.orgnih.gov By combining these computational approaches with experimental validation, researchers can accelerate the identification and optimization of novel lead compounds. nih.gov

Table 1: Key Moieties and Their Influence on Tubulin Inhibition

Moiety/SubstitutionPositionEffect on ActivityRationale/Example
Hydroxymethyl groupC-4 of A-ringIncreased affinityForms hydrogen bond with Asn101 of tubulin. semanticscholar.org
Electron-donating groups (e.g., methoxy)Benzene (B151609) ringBeneficial for activityIntroduction of 2,5-dimethoxy or 3,4,5-trimethoxy groups showed moderate antiproliferative activity. worktribe.com
Electron-withdrawing groups (e.g., chlorine)Para-position of benzene ringIncreased activityPara-substituted chlorine compound showed high antiproliferative activity. worktribe.com
4-halo substitutionC-4 of A-ringStrong activityShowed potent activity against various cancer cell lines. qu.edu.qa

Strategies for Addressing Cellular Resistance Mechanisms to Tubulin-Targeting Agents

A significant challenge in cancer chemotherapy is the development of drug resistance. oaepublish.combenthamscience.com Cancer cells can develop resistance to tubulin-targeting agents through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and alterations in tubulin itself, such as mutations or changes in the expression of different tubulin isotypes. oaepublish.combenthamscience.comoncotarget.comacs.org

Colchicine binding site inhibitors (CBSIs), including derivatives of this compound, have shown promise in overcoming multidrug resistance (MDR). mdpi.comuthsc.edumdpi.com Several studies have demonstrated that certain CBSIs are poor substrates for P-gp, allowing them to maintain their cytotoxic activity in resistant cancer cells. mdpi.comuthsc.edu For example, some indolyl-imidazopyridine and verubulin (B1683795) analogues have shown efficacy against taxane-resistant and drug efflux pump-overexpressing cell lines. uthsc.edu

Table 2: Mechanisms of Resistance to Tubulin-Targeting Agents and Counter-Strategies

Resistance MechanismDescriptionCounter-StrategyExample
P-glycoprotein (P-gp) EffluxP-gp pumps the drug out of the cancer cell, reducing its intracellular concentration. oaepublish.comaacrjournals.orgDevelopment of CBSIs that are not substrates for P-gp. mdpi.comuthsc.eduIndolyl-imidazopyridines and verubulin analogues have shown to be effective in P-gp overexpressing cells. uthsc.edu
Tubulin Isotype ExpressionOverexpression of certain β-tubulin isotypes, like βIII-tubulin, can confer resistance. benthamscience.comoncotarget.comDesign of compounds that are effective against multiple tubulin isotypes. acs.orgPM534 has been shown to override resistance from βIII-tubulin overexpression. acs.org
Tubulin MutationsMutations in the tubulin protein can alter the drug binding site, reducing its affinity. benthamscience.comnih.govDevelopment of inhibitors that can bind to mutated tubulin or target alternative sites.
Microtubule-Interacting ProteinsProteins like stathmin and MCAK can modulate microtubule dynamics and affect drug sensitivity. nih.govTargeting these interacting proteins in combination with tubulin inhibitors.Overexpression of MCAK can confer resistance to paclitaxel. nih.gov

Exploration of Preclinical Applications Beyond Proliferative Disorders

The biological activities of colchicine and its derivatives extend beyond their anti-mitotic effects in cancer. Their anti-inflammatory and anti-fibrotic properties are being investigated for a range of other conditions. researchgate.netnih.goveijppr.com

Colchicine is already used to treat inflammatory conditions like gout, familial Mediterranean fever, and pericarditis. researchgate.netnih.govacc.org Its anti-inflammatory action is linked to its ability to disrupt tubulin, which in turn down-regulates multiple inflammatory pathways and modulates the innate immune system. nih.govacc.org Specifically, colchicine can inhibit the NLRP3 inflammasome, a key component in the inflammatory response. nih.govacc.org

Furthermore, preclinical studies have suggested a potential role for colchicine and its derivatives in treating fibrotic diseases. In animal models, colchicine has been shown to inhibit renal and liver fibrosis. nih.gov It may also have cardiovascular protective effects by inhibiting smooth muscle cell proliferation and reducing the expression of inflammatory markers. nih.goveijppr.com There is also emerging research into the potential of colchicine in preventing liver cancer, particularly in patients with chronic hepatitis. mdpi.com

Development of Novel Methodologies for High-Throughput Screening of Tubulin-Ligand Interactions

The discovery of new tubulin inhibitors relies on efficient screening methods to identify promising lead compounds from large chemical libraries. researchgate.net High-throughput screening (HTS) assays are essential for this purpose. springernature.comresearchgate.net

Traditional methods often involve measuring the effect of a compound on in vitro tubulin polymerization. springernature.com These assays have been adapted for a 96-well plate format using fluorescence readers, allowing for the rapid screening of many compounds. springernature.com

More recent innovations include the development of fluorescence-based assays using probes that bind to specific sites on tubulin. For example, a method using coumarin-30, a fluorescent dye that binds to the colchicine site, has been developed to identify and sort tubulin ligands. chemrxiv.org This assay provides a fast and accurate way to characterize tubulin-ligand interactions. chemrxiv.org

Other advanced techniques being employed in drug discovery include native mass spectrometry, which can provide information on binding thermodynamics and stoichiometry, and computational approaches like virtual screening. nih.govfrontiersin.org These methods, often used in a hierarchical manner, help to narrow down the number of candidates for experimental validation, making the drug discovery process more efficient. nih.gov

Q & A

Basic: How can researchers optimize the synthesis and characterization of 4-(Hydroxymethyl)colchicine?

Methodological Answer:
To synthesize this compound, begin with colchicine as the precursor. Use hydroxylation and methylation reactions under controlled conditions (e.g., inert atmosphere, precise temperature). Employ HPLC or LC-MS for real-time monitoring of reaction intermediates . Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H- and 13C^{13}C-NMR spectra with colchicine to confirm the hydroxymethyl substitution.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+^+) to confirm molecular weight.
  • X-ray Crystallography: Use programs like SHELXL for structural refinement if single crystals are obtained .
    For purity assessment, integrate chromatographic peak areas (e.g., via HPLC-DAD) and quantify impurities using validated calibration curves .

Basic: What experimental designs are recommended for assessing this compound’s cytotoxicity in vitro?

Methodological Answer:
Design dose-response assays using cell lines relevant to the target disease (e.g., cancer or inflammatory models). Key steps:

  • Dose Range: Test 0.1–100 µM concentrations, with colchicine as a positive control.
  • Time Points: Include 24, 48, and 72-hour exposures to assess acute vs. chronic effects.
  • Assay Selection: Use MTT or ATP-based viability assays for cytotoxicity; combine with Annexin V/PI staining for apoptosis/necrosis differentiation.
  • Data Normalization: Express results as % viability relative to untreated controls. Validate statistical significance via ANOVA with post-hoc tests (e.g., Tukey) .

Basic: How should researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:
Perform accelerated stability studies by exposing the compound to:

  • Temperature: 4°C, 25°C, and 40°C.
  • Humidity: 60% and 75% RH.
  • Light: UV-Vis irradiation (ICH Q1B guidelines).
    Analyze degradation products using LC-MS/MS and compare with impurity profiles from synthesis . Quantify stability via:
  • Degradation Kinetics: Calculate t90t_{90} (time for 10% degradation) using first-order models.
  • Forced Degradation: Acid/base hydrolysis, oxidation (H2 _2O2_2), and thermal stress to identify labile functional groups .

Advanced: How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:
Address contradictions through:

  • Multi-Omics Integration: Combine transcriptomic, proteomic, and metabolomic datasets to identify consensus pathways (e.g., tubulin polymerization vs. NF-κB inhibition) .
  • Kinetic Binding Assays: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities to proposed targets (e.g., β-tubulin vs. NLRP3 inflammasome) .
  • In Silico Modeling: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to prioritize high-probability interactions .
    Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Advanced: What strategies are effective for resolving spectral interference in this compound analysis within complex biological matrices?

Methodological Answer:
Mitigate matrix effects via:

  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins.
  • Chromatographic Optimization: Use gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate co-eluting metabolites .
  • High-Resolution MS/MS: Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns and adducts (e.g., [M+Na]+^+ vs. [M+K]+^+) .
    Validate method robustness using matrix-matched calibration curves and spike-recovery tests (85–115% acceptable range) .

Advanced: How can researchers design studies to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with substitutions at the hydroxymethyl group (e.g., esters, ethers) and compare bioactivity .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic/steric properties with activity data (e.g., IC50_{50} values) .
  • Crystallographic Analysis: Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds, hydrophobic pockets) .
    Prioritize derivatives with >10-fold potency improvements over the parent compound for in vivo testing .

Advanced: What methodologies are recommended for impurity profiling of this compound in GMP-compliant research?

Methodological Answer:
Follow ICH Q3A/B guidelines:

  • Forced Degradation: Identify potential impurities under stress conditions (e.g., oxidation, hydrolysis) .
  • LC-HRMS: Use a C18 column (2.1 × 100 mm, 1.7 µm) with a 10–90% acetonitrile gradient for separation. Quantify impurities at 0.1% threshold .
  • Toxicological Risk Assessment: Classify impurities per ICH M7 using bacterial mutagenicity (Ames) assays and computational tools (e.g., DEREK Nexus) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.